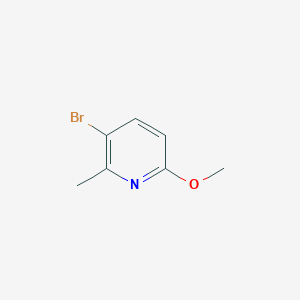

3-Bromo-6-methoxy-2-methylpyridine

Beschreibung

Significance within Halogenated Pyridine (B92270) Chemistry

Halogenated pyridines are a cornerstone in medicinal and agricultural chemistry. chemrxiv.orgnih.gov The introduction of a halogen atom onto the pyridine ring is a critical step that enables a multitude of subsequent chemical transformations. chemrxiv.orgnih.gov These compounds serve as versatile precursors for creating diverse molecular architectures, which is essential for structure-activity relationship (SAR) studies in drug discovery. chemrxiv.orgnih.gov

The challenge in pyridine chemistry often lies in achieving regioselective halogenation, particularly at the 3-position, due to the electronic properties of the pyridine ring which make it less nucleophilic. chemrxiv.orgnih.gov Traditional methods for direct halogenation can require harsh conditions and may result in mixtures of isomers. chemrxiv.orgnih.gov Therefore, pre-functionalized compounds like 3-Bromo-6-methoxy-2-methylpyridine are of significant value. They provide chemists with a reliable starting material where the bromine atom is precisely positioned, bypassing the difficulties of direct, selective halogenation. This allows for more controlled and efficient synthetic routes to target molecules.

Relevance in Advanced Organic Synthesis Building Blocks

This compound functions as a key building block in advanced organic synthesis. pipzine-chem.com The term "building block" refers to a molecule that can be readily incorporated into a larger, more complex structure. The utility of this compound lies in the distinct reactivity of its functional groups. The bromine atom is susceptible to a variety of cross-coupling reactions (such as Suzuki, Stille, or Buchwald-Hartwig couplings), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the 3-position.

Overview of Research Trajectories for the Chemical Compound

Current research involving this compound and related structures is largely driven by the pursuit of new pharmaceuticals and materials. pipzine-chem.com One notable area of application is in medicinal chemistry, where it has been utilized as an intermediate in the synthesis of novel gamma-secretase modulators (GSMs), which are being investigated for the treatment of Alzheimer's disease. nih.gov In one synthetic pathway, the related compound 6-bromo-2-methoxy-3-aminopyridine is used to construct the core of these complex molecules. nih.gov

The broader research trajectory for halogenated pyridines focuses on developing new, milder, and more selective methods for their synthesis and functionalization. chemrxiv.orgnih.govresearchgate.net While compounds like this compound provide a solution to the challenge of regioselectivity, the ongoing development of novel synthetic strategies, such as those involving Zincke imine intermediates, continues to expand the toolkit available to chemists. chemrxiv.orgnih.gov This symbiotic relationship—where existing building blocks enable complex synthesis and new methods promise even greater efficiency—ensures that compounds like this compound will remain relevant in the landscape of organic chemistry. Research also extends into materials science, where such pyridine derivatives can be incorporated into new functional materials. pipzine-chem.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-6-methoxy-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-6(8)3-4-7(9-5)10-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNXCCTWVAQAPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445017 | |

| Record name | 3-Bromo-6-methoxy-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126717-59-7 | |

| Record name | 3-Bromo-6-methoxy-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-6-methoxy-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 3 Bromo 6 Methoxy 2 Methylpyridine

Regioselective Bromination Approaches

The synthesis of 3-Bromo-6-methoxy-2-methylpyridine often commences with a precursor that already contains the methoxy (B1213986) and methyl groups, followed by the selective introduction of a bromine atom onto the pyridine (B92270) ring.

Bromination of Methoxy-methylpyridines Precursors

A primary route to obtaining this compound involves the direct bromination of 2-methoxy-6-methylpyridine (B1310761). In this approach, a brominating agent is used to introduce a bromine atom at the C-3 position of the pyridine ring (alternatively named the C-5 position, depending on nomenclature, which PubChem lists as a synonym). nih.gov This reaction is a form of electrophilic aromatic substitution, where the electron-rich nature of the methoxy-substituted pyridine ring facilitates the attack by an electrophilic bromine species.

One documented method involves reacting 2-methyl-6-methoxy-pyridine with a brominating agent, often liquid bromine, dissolved in a suitable solvent like dichloromethane (B109758). researchgate.net The reaction is typically conducted at low temperatures with stirring, and a catalyst such as iron powder or iron tribromide may be added to facilitate the process. researchgate.net

| Precursor | Reagent(s) | Product |

| 2-methoxy-6-methylpyridine | Brominating Agent (e.g., Br₂) | This compound |

Role of N-Bromosuccinimide (NBS) in Selective Bromination

N-Bromosuccinimide (NBS) is a versatile and widely used reagent in organic synthesis, serving as a convenient and safer source of bromine compared to liquid Br₂. acsgcipr.org It is particularly effective for radical substitution and electrophilic substitution reactions. youtube.com

For the synthesis of brominated aromatic heterocycles, NBS is a preferred reagent. acsgcipr.org The reaction mechanism can be either radical-based or acid-catalyzed. In the context of electron-rich aromatic compounds, such as methoxy-substituted pyridines, NBS can act as an electrophilic brominating agent. acsgcipr.org The selectivity of the bromination can be influenced by the reaction conditions. For instance, the use of N,N-dimethylformamide (DMF) as a solvent has been noted to provide high levels of para-selectivity in the bromination of some aromatic compounds. acsgcipr.org While standard conditions for NBS often involve radical initiators for allylic or benzylic bromination, its application in aromatic bromination provides a milder alternative to elemental bromine, which is crucial when dealing with sensitive functional groups. libretexts.org

Methoxylation Strategies

An alternative synthetic pathway to this compound involves introducing the methoxy group onto a pre-brominated pyridine core. This is typically achieved through nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution with Methoxide (B1231860)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class where a nucleophile displaces a leaving group on an aromatic or heteroaromatic ring. acsgcipr.orgyoutube.com For this strategy, a plausible precursor is a di-halogenated picoline, such as 3,6-dibromo-2-methylpyridine. sigmaaldrich.com In this reaction, a strong nucleophile, typically sodium methoxide (NaOCH₃), attacks the pyridine ring, leading to the displacement of one of the bromide ions.

The SNAr mechanism is generally a two-step addition-elimination process. libretexts.org The methoxide ion first attacks the carbon atom bearing a leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted in this stage. In the subsequent step, the leaving group (bromide ion) is expelled, and the aromaticity of the pyridine ring is restored. youtube.comlibretexts.org The reaction is facilitated by the presence of electron-withdrawing groups on the ring, which help to stabilize the anionic intermediate.

Influence of Solvent Systems on Regioselectivity (e.g., DMF, CH₂, THF)

The choice of solvent can significantly impact the rate and regioselectivity of SNAr reactions. rsc.org Dipolar aprotic solvents are frequently the solvents of choice for these reactions. acsgcipr.orgacsgcipr.org

N,N-Dimethylformamide (DMF): DMF is a polar aprotic solvent that excels at solvating cations while leaving the anionic nucleophile relatively free and highly reactive. In the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide, the use of DMF was found to be highly regioselective for substitution at the 6-position. nih.gov

Dichloromethane (CH₂Cl₂): While less polar than DMF, CH₂Cl₂ can also be used. In a study involving methyl 2,6-dichloropyridine-3-carboxylate, reaction with sodium methoxide in CH₂Cl₂ favored the formation of the 2-methoxy product. nih.gov

Tetrahydrofuran (THF): THF is another common solvent for SNAr reactions. acsgcipr.org Similar to CH₂Cl₂, the reaction of methyl 2,6-dichloropyridine-3-carboxylate in THF also predominantly yielded the 2-methoxy regioisomer, highlighting the crucial role of the solvent system in directing the outcome of the substitution. nih.gov

The general efficacy of these solvents often follows from their ability to facilitate the formation of the Meisenheimer complex and stabilize the transition states involved. rsc.org

Methylation at Pyridine Core or Side Chains

Further functionalization of the this compound scaffold can be achieved through methylation. This can occur either at the pyridine nitrogen (N-methylation) or at the benzylic carbon of the 2-methyl group (side-chain methylation).

Methylation of the pyridine nitrogen atom results in the formation of a pyridinium (B92312) salt. This transformation alters the electronic properties of the ring, making it more electron-deficient. This reaction is typically achieved using a methylating agent like iodomethane.

Alternatively, the methyl group at the C-2 position can be functionalized. While direct methylation of this side chain is less common, related procedures for α-methylation of pyridines exist. One method involves using a Raney nickel catalyst at high temperatures with an alcohol, such as 1-propanol, serving as the source for the methyl group. researchgate.netnih.govdoaj.orgresearchgate.net Another approach could involve deprotonation of the methyl group using a strong base to form a carbanion, followed by quenching with an electrophilic methyl source like iodomethane. The acidity of these protons is increased due to their benzylic-like position relative to the aromatic pyridine ring.

Multi-step Synthetic Sequences to Access the Chemical Compound

The construction of this compound often necessitates a carefully planned sequence of reactions to ensure the correct placement of functional groups. The reactivity of the pyridine ring is heavily influenced by its substituents, a factor that must be considered in the design of any multi-step synthesis.

From Substituted Pyridine-3-carboxylic Esters

A plausible synthetic route to this compound can be extrapolated from methodologies used for structurally similar compounds, such as the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which begins with a substituted pyridine-3-carboxylate ester. tandfonline.compharm.or.jp An analogous pathway to the target compound could commence with a suitably substituted pyridine-3-carboxylic ester, for instance, a 2,6-dihalopyridine-3-carboxylate.

The initial step would involve the selective methoxylation at the 6-position of the pyridine ring. For example, the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide in a solvent like methanol (B129727) can preferentially yield the 6-methoxy derivative. pharm.or.jp Subsequent steps would then focus on the introduction of the methyl group at the 2-position and the bromo group at the 3-position, followed by decarboxylation. The introduction of the methyl group could potentially be achieved through a palladium-catalyzed cross-coupling reaction, while the bromination could be performed using a suitable brominating agent like N-bromosuccinimide (NBS).

A representative, though not directly reported, sequence is outlined below:

| Step | Reactant | Reagents and Conditions | Product |

| 1 | Methyl 2,6-dichloropyridine-3-carboxylate | Sodium methoxide, Methanol | Methyl 2-chloro-6-methoxypyridine-3-carboxylate |

| 2 | Methyl 2-chloro-6-methoxypyridine-3-carboxylate | Methylating agent (e.g., organotin or boronic acid reagent), Palladium catalyst | Methyl 6-methoxy-2-methylpyridine-3-carboxylate |

| 3 | Methyl 6-methoxy-2-methylpyridine-3-carboxylate | N-Bromosuccinimide (NBS), Initiator | Methyl this compound-3-carboxylate |

| 4 | Methyl this compound-3-carboxylate | Acid or base hydrolysis and decarboxylation | This compound |

This hypothetical pathway highlights the utility of pyridine-3-carboxylic esters as versatile starting materials for the regioselective synthesis of polysubstituted pyridines.

Sequential Functionalization via Dihalo- and Aminopyridines

Another effective strategy for the synthesis of this compound involves the sequential functionalization of readily available dihalo- or aminopyridines. This approach offers a high degree of control over the introduction of substituents.

A practical route starts from 2-amino-6-methylpyridine. This starting material can undergo diazotization in the presence of a bromide source to yield 2-bromo-6-methylpyridine. chemicalbook.com Subsequent methoxylation at the 6-position is challenging due to the presence of the bromo group. A more viable approach involves starting with 2-hydroxy-6-methylpyridine, which can be O-methylated to give 2-methoxy-6-methylpyridine. tandfonline.com Bromination of 2-methoxy-6-methylpyridine with bromine in the presence of an aqueous potassium bromide solution has been shown to yield 5-bromo-2-methoxy-6-methylpyridine as the major product, with the desired 3-bromo-2-methoxy-6-methylpyridine (B1291404) also being formed. tandfonline.com

Alternatively, a route starting from a dihalopyridine, such as 2,6-dibromo-3-aminopyridine, can be envisioned. Nucleophilic aromatic substitution with sodium methoxide can selectively displace the bromine at the 6-position to afford 6-bromo-2-methoxy-3-aminopyridine. nih.gov From this intermediate, the amino group can be removed via diazotization and reduction, followed by the introduction of the methyl group at the 2-position, although this would require further functional group manipulations.

A more direct synthesis starting from an aminopyridine is the Sandmeyer-type reaction. For instance, 4-methyl-3-aminopyridine can be converted to 3-bromo-4-methylpyridine (B15001) by treatment with bromine and sodium nitrite (B80452) in an acidic medium. chemicalbook.com A similar strategy could potentially be applied to a suitably substituted aminopyridine to generate the target compound.

The synthesis of 2-bromo-6-methylaminopyridine from 2,6-dibromopyridine (B144722) and methylamine (B109427) has also been reported, showcasing the selective functionalization of a dihalopyridine. researchgate.net

| Starting Material | Key Transformation(s) | Intermediate(s) | Target or Related Compound |

| 2-Hydroxy-6-methylpyridine | O-methylation, then bromination | 2-Methoxy-6-methylpyridine | 3-Bromo-2-methoxy-6-methylpyridine and 5-Bromo-2-methoxy-6-methylpyridine |

| 2-Amino-6-methylpyridine | Diazotization and bromination | 2-Bromo-6-methylpyridine | Precursor to further functionalization |

| 2,6-Dibromo-3-aminopyridine | Nucleophilic methoxylation | 6-Bromo-2-methoxy-3-aminopyridine | Intermediate for further synthesis |

| 2,6-Dibromopyridine | Amination with methylamine | 2-Bromo-6-methylaminopyridine | Related functionalized pyridine |

Catalytic Approaches in Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to achieve efficient and selective transformations. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for the synthesis of substituted pyridines.

Palladium-Catalyzed Cross-Coupling Reactions for Related Pyridines

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Stille reactions, are instrumental in forming carbon-carbon and carbon-nitrogen bonds, which are crucial for the synthesis of complex pyridine derivatives.

For instance, the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been demonstrated to proceed efficiently in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base like potassium carbonate. researchgate.net This highlights the utility of bromo-substituted pyridines as substrates for introducing new carbon-based functional groups. A similar strategy could be employed to introduce the methyl group at the 2-position of a suitable bromopyridine precursor.

The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction for forming C-N bonds. This reaction has been successfully applied to the amination of 6-bromopurine (B104554) nucleosides with various arylamines using a palladium acetate/Xantphos catalytic system. nih.govnih.gov While not directly applied to this compound, this methodology demonstrates the potential for introducing nitrogen-based functionalities onto a bromopyridine scaffold.

The optimization of such catalytic reactions is crucial for achieving high yields. For example, in the Suzuki coupling of 4-bromo-2-methylpyridine, a study found that the combination of K2CO3 as the base and Pd(dppf)Cl2 as the catalyst under microwave irradiation provided the optimal conditions. researchgate.net

| Reaction Type | Substrate Example | Catalyst System | Product Type |

| Suzuki Coupling | 5-Bromo-2-methylpyridin-3-amine | Pd(dppf)Cl2, K2CO3 | Aryl-substituted aminopyridines |

| Buchwald-Hartwig Amination | 6-Bromopurine nucleoside | Pd(OAc)2, Xantphos, Cs2CO3 | N-Aryl-substituted aminopurines |

| Suzuki Coupling | 4-Bromo-2-methylpyridine | Pd(dppf)Cl2, K2CO3 (microwave) | 4-Aryl-2-methylpyridines |

These examples underscore the power of palladium catalysis in the functionalization of brominated pyridine rings, offering a versatile approach to the synthesis of compounds like this compound and its derivatives.

Reactivity and Transformation of 3 Bromo 6 Methoxy 2 Methylpyridine

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of C-C and C-heteroatom bonds. wikipedia.org 3-Bromo-6-methoxy-2-methylpyridine is a suitable substrate for several of these transformations due to the reactive C-Br bond.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, widely used to form carbon-carbon bonds. wikipedia.orglibretexts.org This reaction is particularly useful for creating biaryl structures. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org For substrates like this compound, the reaction offers a versatile method to introduce a wide range of substituents at the 3-position of the pyridine (B92270) ring. beilstein-journals.orgnih.gov

A general procedure for such a transformation is presented in the table below.

| Reactants | Catalyst System | Solvent | Temperature | Product |

| 3,5-Dibromo-6-methoxy-2-methylpyridine, Bis(pinacolato)diboron (B136004) | PdCl₂(dppf), KOAc | Dioxane | 80-100 °C | 3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

This table represents a generalized synthetic approach based on established Miyaura borylation methodologies.

This compound can be coupled with a variety of organoboron reagents through the Suzuki-Miyaura reaction to generate a diverse range of substituted pyridines. The choice of coupling partner can be tailored to introduce different functionalities into the final molecule. Both aryl and heteroaryl boronic acids are common coupling partners. mdpi.com

Below is a table illustrating potential coupling partners and the corresponding products.

| Coupling Partner (Ar-B(OH)₂) | Product | Potential Catalyst System |

| Phenylboronic acid | 3-Phenyl-6-methoxy-2-methylpyridine | Pd(PPh₃)₄, K₂CO₃ |

| 4-Methylphenylboronic acid | 3-(4-Methylphenyl)-6-methoxy-2-methylpyridine | Pd(OAc)₂, PPh₃, Na₂CO₃ |

| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-6-methoxy-2-methylpyridine | Pd(dppf)Cl₂, Cs₂CO₃ |

| 3-Thienylboronic acid | 3-(3-Thienyl)-6-methoxy-2-methylpyridine | Pd(PPh₃)₄, K₃PO₄ |

This table illustrates potential Suzuki-Miyaura coupling reactions based on documented reactions of similar bromopyridine substrates. beilstein-journals.orgnih.govmdpi.com

Beyond the Suzuki-Miyaura coupling, this compound can participate in other palladium-catalyzed reactions to form various types of chemical bonds.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orglibretexts.orgorganic-chemistry.org This method is a powerful tool for synthesizing arylamines. For this compound, this reaction would lead to the corresponding 3-amino-substituted pyridine derivatives. A variety of primary and secondary amines can be used as coupling partners. chemspider.comresearchgate.net

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, creating a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org The reaction of this compound with various alkenes, such as acrylates or styrenes, would yield the corresponding 3-alkenyl-6-methoxy-2-methylpyridines. researchgate.net

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form a disubstituted alkyne. organic-chemistry.orglibretexts.orgwikipedia.org This provides a direct route to 3-alkynyl-6-methoxy-2-methylpyridine derivatives.

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner for the aryl halide. libretexts.orgwikipedia.org While less common due to the toxicity of organotin compounds, it represents another viable method for forming carbon-carbon bonds with this compound.

A summary of these reactions is provided in the table below.

| Reaction Name | Coupling Partner | Bond Formed | Typical Product |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | C-N | 3-Amino-6-methoxy-2-methylpyridine derivative |

| Heck Reaction | Alkene | C-C (sp²-sp²) | 3-Alkenyl-6-methoxy-2-methylpyridine |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp²-sp) | 3-Alkynyl-6-methoxy-2-methylpyridine |

| Stille Coupling | Organotin Reagent | C-C (sp²-sp²) | 3-Aryl/Alkenyl-6-methoxy-2-methylpyridine |

Suzuki-Miyaura Coupling for C-C Bond Formation

Nucleophilic Aromatic Substitution Reactions

In addition to metal-catalyzed reactions, the bromine atom of this compound can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAᵣ) mechanism. pipzine-chem.com The pyridine ring itself is electron-deficient, which facilitates nucleophilic attack, and this reactivity is further influenced by the positions of the substituents.

The bromine atom at the 3-position of the pyridine ring can be substituted by a variety of nucleophiles. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the bromine, forming a Meisenheimer-like intermediate, which then rearomatizes by expelling the bromide ion. The electron-withdrawing nature of the pyridine nitrogen facilitates the stabilization of the negatively charged intermediate.

Common nucleophiles that can displace the bromine include:

Alkoxides: Reaction with sodium methoxide (B1231860), for example, would yield 3,6-dimethoxy-2-methylpyridine. nih.gov

Amines: Heating with primary or secondary amines can lead to the formation of 3-amino-substituted pyridines.

Thiols: Thiolates can also act as nucleophiles to form the corresponding 3-thioether derivatives.

The table below provides examples of potential nucleophilic aromatic substitution reactions.

| Nucleophile | Product | Typical Reaction Conditions |

| Sodium Methoxide (NaOMe) | 3,6-Dimethoxy-2-methylpyridine | Methanol (B129727), heat |

| Ammonia (NH₃) | 6-Methoxy-2-methylpyridin-3-amine | High pressure, heat |

| Diethylamine (Et₂NH) | N,N-Diethyl-6-methoxy-2-methylpyridin-3-amine | Heat, with or without a base |

Reactivity of the Methoxy (B1213986) Group

The methoxy group at the C6 position of this compound is a significant modulator of reactivity and a site for chemical modification. Its primary reactions involve cleavage of the methyl-oxygen bond (demethylation) or displacement of the entire group through nucleophilic aromatic substitution.

Demethylation: The ether linkage of the methoxy group can be cleaved to yield the corresponding pyridone, 3-bromo-6-hydroxy-2-methylpyridine. This transformation is typically achieved under strong acidic conditions or with specific Lewis acids. Reagents like boron tribromide (BBr₃) in an inert solvent such as dichloromethane (B109758) are highly effective for this purpose. Alternatively, heating with concentrated hydrobromic acid (HBr) can also effect the demethylation.

Nucleophilic Displacement: While the pyridine ring is generally electron-deficient, the methoxy group at C6 can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions, particularly with strong nucleophiles. A notable example is the direct amination of methoxypyridines. Research has shown that using a composite reagent of sodium hydride (NaH) and lithium iodide (LiI) facilitates the displacement of the methoxy group by primary or secondary amines, providing a direct route to 6-aminopyridine derivatives. ntu.edu.sg For instance, reacting this compound with an amine like piperidine (B6355638) in the presence of NaH/LiI in a solvent like THF would be expected to yield 3-bromo-2-methyl-6-(piperidin-1-yl)pyridine.

The following table summarizes key reactions involving the methoxy group:

| Reaction Type | Reagent(s) | Product |

| Demethylation | Boron tribromide (BBr₃) | 3-Bromo-6-hydroxy-2-methylpyridine |

| Demethylation | Hydrobromic acid (HBr), heat | 3-Bromo-6-hydroxy-2-methylpyridine |

| Nucleophilic Amination | Amine (e.g., R₂NH), NaH, LiI | 3-Bromo-6-(dialkylamino)-2-methylpyridine |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the this compound ring is directed by the combined electronic effects of the three substituents and the pyridine nitrogen. The pyridine ring itself is deactivated towards electrophilic attack compared to benzene. acs.org However, the substituents modulate the reactivity and regioselectivity.

The directing effects are as follows:

6-Methoxy group: A strongly activating, ortho-, para-directing group. It activates the C5 (ortho) and C3 (para) positions.

2-Methyl group: An activating, ortho-, para-directing group. It activates the C3 (ortho) and C5 (para) positions.

3-Bromo group: A deactivating, ortho-, para-directing group. It directs incoming electrophiles to the C2 and C4 positions.

Pyridine Nitrogen: Strongly deactivates the ortho (C2, C6) and para (C4) positions.

Considering these effects, the C5 position is the most activated site for electrophilic attack. It receives strong activating influence from both the 6-methoxy group (ortho) and the 2-methyl group (para). The C4 position is deactivated by the pyridine nitrogen, although it is ortho to the bromo substituent. Therefore, electrophilic substitution is strongly predicted to occur at the C5 position.

Common EAS reactions and their expected outcomes are detailed in the table below.

| Reaction Type | Reagent(s) | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 3-Bromo-6-methoxy-2-methyl-5-nitropyridine |

| Bromination | Br₂, FeBr₃ or Acetic Acid | 3,5-Dibromo-6-methoxy-2-methylpyridine |

| Iodination | I₂, HIO₃ or NIS | 3-Bromo-5-iodo-6-methoxy-2-methylpyridine |

| Sulfonation | Fuming H₂SO₄ (SO₃) | This compound-5-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(3-Bromo-6-methoxy-2-methylpyridin-5-yl)ethan-1-one |

Metalation and Lithiation Studies

The presence of both a bromine atom and a methoxy group allows for two primary pathways in metalation chemistry: halogen-metal exchange and directed ortho-metalation (DoM). researchgate.net

Halogen-Metal Exchange: Treatment of this compound with a strong organolithium reagent, such as n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), at low temperatures (e.g., -78 °C) can induce a halogen-metal exchange. This reaction selectively replaces the bromine atom at the C3 position with lithium, generating the 3-lithio-6-methoxy-2-methylpyridine intermediate. This species can then be trapped with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce a new functional group at the C3 position.

Directed ortho-Metalation (DoM): The C6-methoxy group is a powerful directed metalation group (DMG). In the presence of a lithium base, it can direct the deprotonation and subsequent lithiation of the adjacent C5 position. acs.orgresearchgate.net This pathway competes with the halogen-metal exchange. The choice of base and reaction conditions can influence the selectivity between these two sites.

Halogen Dance: In some brominated pyridine systems, treatment with a strong base like lithium diisopropylamide (LDA) can lead to a "halogen dance" rearrangement, where the bromine atom migrates to a different position on the ring via a series of deprotonation and reprotonation steps involving lithiated intermediates. researchgate.net For this specific molecule, it is conceivable that under certain conditions, a DoM at C5 followed by elimination of lithium bromide could lead to an aryne intermediate, or a halogen dance could potentially lead to isomerization.

The primary metalation reactions are summarized below:

| Reaction Type | Reagent(s) | Intermediate | Subsequent Reaction with Electrophile (E⁺) |

| Halogen-Metal Exchange | n-BuLi, -78 °C | 3-Lithio-6-methoxy-2-methylpyridine | 3-E-6-methoxy-2-methylpyridine |

| Directed ortho-Metalation | LDA or n-BuLi/TMEDA | 5-Lithio-3-bromo-6-methoxy-2-methylpyridine | 5-E-3-bromo-6-methoxy-2-methylpyridine |

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound targets the pyridine nitrogen, the aromatic ring, and the bromo substituent.

Oxidation: The most common oxidation reaction for pyridines is the formation of the corresponding N-oxide. The nitrogen atom in this compound can be oxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and acetic acid. chemtube3d.comarkat-usa.orgtandfonline.com The resulting this compound N-oxide exhibits altered reactivity, often facilitating nucleophilic substitution at the C2 and C6 positions.

Reduction: Several reductive transformations are possible:

Catalytic Hydrogenation: The pyridine ring can be fully reduced to a piperidine ring. This is typically accomplished through catalytic hydrogenation using catalysts like platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C) under a hydrogen atmosphere. researchgate.nettcichemicals.com This process would yield 3-bromo-6-methoxypiperidine-2-yl-methane, though simultaneous reductive dehalogenation can also occur depending on the catalyst and conditions.

Reductive Dehalogenation: The carbon-bromine bond can be selectively reduced to a carbon-hydrogen bond, removing the bromo substituent. This can be achieved using various methods, including catalytic hydrogenation with a catalyst like Pd/C in the presence of a base (e.g., triethylamine), or with metal-based reducing systems such as iron in acetic acid or zinc dust. rsc.orgresearchgate.net This reaction would produce 6-methoxy-2-methylpyridine.

Key oxidation and reduction reactions are outlined in the following table:

| Reaction Type | Reagent(s) | Product |

| N-Oxidation | m-CPBA or H₂O₂/AcOH | This compound N-oxide |

| Catalytic Hydrogenation | H₂, PtO₂ or Pd/C | 3-Bromo-6-methoxy-2-methylpiperidine |

| Reductive Dehalogenation | H₂, Pd/C, Et₃N or Fe/AcOH | 6-Methoxy-2-methylpyridine |

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 6 Methoxy 2 Methylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the chemical environment of each proton and carbon atom can be mapped, and their connectivity established.

¹H NMR Chemical Shift Assignments and Coupling Constants

The ¹H NMR spectrum of 3-Bromo-6-methoxy-2-methylpyridine is anticipated to display distinct signals corresponding to the aromatic protons and the methyl and methoxy (B1213986) substituent groups. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the pyridine (B92270) ring. The electronegative bromine atom and the electron-donating methoxy group, along with the methyl group, create a unique electronic environment for each proton.

The two aromatic protons on the pyridine ring are expected to appear as two distinct doublets due to spin-spin coupling. The proton at the 4-position and the proton at the 5-position would split each other's signals. The magnitude of the coupling constant (J), typically in the range of 7-9 Hz for ortho-coupling in pyridine rings, would confirm their adjacent relationship.

The methyl protons (at position 2) would likely appear as a singlet in the upfield region of the spectrum, typically around 2.5 ppm. The methoxy protons (at position 6) would also present as a singlet, but further downfield, generally in the range of 3.8-4.0 ppm, due to the deshielding effect of the adjacent oxygen atom.

A hypothetical ¹H NMR data table is presented below based on established principles for similar pyridine derivatives.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.6 | d | ~8.0 |

| H-5 | ~6.7 | d | ~8.0 |

| OCH₃ | ~3.9 | s | - |

| CH₃ | ~2.5 | s | - |

This is an illustrative table based on typical chemical shifts for substituted pyridines. Actual experimental values may vary.

¹³C NMR Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, seven distinct signals are expected, corresponding to the five carbon atoms of the pyridine ring and the two carbons of the methyl and methoxy substituents.

The chemical shifts of the ring carbons are influenced by the attached substituents. The carbon atom bonded to the bromine (C-3) is expected to be shifted to a lower field. Conversely, the carbons attached to the nitrogen and oxygen (C-2 and C-6) will be significantly deshielded and appear at a much lower field. The carbon of the methyl group will appear at a higher field, while the methoxy carbon will be in the intermediate region.

An illustrative table of expected ¹³C NMR chemical shifts is provided below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 | ~158 |

| C-3 | ~115 |

| C-4 | ~140 |

| C-5 | ~110 |

| C-6 | ~162 |

| CH₃ | ~24 |

| OCH₃ | ~53 |

This is an illustrative table. Actual experimental values may vary.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Confirmation

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the signals of the H-4 and H-5 protons, confirming their scalar coupling and, therefore, their adjacent positions on the pyridine ring.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates directly bonded proton and carbon atoms. It would show correlations between the H-4 signal and the C-4 signal, the H-5 signal and the C-5 signal, the methyl proton singlet and the methyl carbon signal, and the methoxy proton singlet and the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). Key correlations for confirming the substituent positions would include:

A correlation from the methyl protons (at C-2) to the C-3 carbon.

A correlation from the methoxy protons to the C-6 carbon, confirming the position of the methoxy group.

Correlations from the H-4 proton to the C-2, C-5, and C-6 carbons.

Correlations from the H-5 proton to the C-3 and C-4 carbons.

These 2D NMR experiments, when used in conjunction, provide an unambiguous confirmation of the molecular structure of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and the molecular vibrations within the compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

C-H Vibrations: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl and methoxy groups would appear in the 2850-3000 cm⁻¹ range.

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyridine ring are expected to produce a series of sharp bands in the 1400-1600 cm⁻¹ region.

C-O Stretching: A strong absorption band corresponding to the C-O stretching of the methoxy group is anticipated around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

C-Br Stretching: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

A summary of the expected FT-IR absorption bands is presented in the table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C and C=N Ring Stretch | 1400 - 1600 |

| Asymmetric C-O Stretch | ~1250 |

| Symmetric C-O Stretch | ~1050 |

| C-Br Stretch | 500 - 600 |

This is an illustrative table of characteristic infrared absorption regions.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, which is sensitive to changes in polarizability during molecular vibrations, provides complementary information to FT-IR. The Raman spectrum of this compound would be particularly useful for observing the symmetric vibrations of the pyridine ring, which often produce strong Raman signals. The C-Br stretching vibration is also typically well-defined in the Raman spectrum. The symmetric stretching of the pyridine ring would be expected to give a strong band in the 990-1050 cm⁻¹ region. Other ring breathing modes and substituent-sensitive vibrations would also be present, providing a complete vibrational profile of the molecule. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, this method provides definitive confirmation of its molecular mass and offers insights into its structural stability.

The molecular formula of this compound is C₇H₈BrNO. chemimpex.comcymitquimica.com This composition gives it a calculated molecular weight of approximately 202.05 g/mol . chemimpex.comnih.gov High-resolution mass spectrometry can provide a more precise monoisotopic mass, which is calculated as 200.97893 Da. nih.gov

A key feature in the mass spectrum of a bromine-containing compound is the presence of two major peaks for the molecular ion [M]⁺ and [M+2]⁺. This is due to the natural isotopic abundance of bromine, which consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. miamioh.edu Consequently, the mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern with two peaks of almost equal intensity separated by two mass units.

Loss of a Bromine Radical: A common fragmentation pathway for brominated compounds is the cleavage of the carbon-bromine bond, resulting in the loss of a bromine radical (•Br). miamioh.edu This would produce a fragment ion corresponding to the 6-methoxy-2-methylpyridine cation.

Loss of a Methyl Radical: Cleavage of the methoxy group can occur through the loss of a methyl radical (•CH₃), leading to a brominated pyridone-like structure.

Loss of Formaldehyde: The methoxy group can also be involved in a rearrangement followed by the elimination of a neutral formaldehyde molecule (CH₂O).

Ring Fragmentation: At higher energies, the pyridine ring itself can undergo cleavage, leading to smaller fragment ions.

A summary of the expected key mass spectrometry data is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₈BrNO | chemimpex.comcymitquimica.com |

| Molecular Weight | 202.05 g/mol | chemimpex.comnih.gov |

| Monoisotopic Mass | 200.97893 Da | nih.gov |

| Key Isotopic Peaks | [M]⁺ and [M+2]⁺ | miamioh.edu |

| Isotopic Ratio | Approx. 1:1 | miamioh.edu |

| Predicted Fragment | Loss of •Br | miamioh.edu |

| Predicted Fragment | Loss of •CH₃ | |

| Predicted Fragment | Loss of CH₂O |

X-ray Crystallography of Related Pyridine Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org While the specific crystal structure of this compound is not detailed in the available literature, analysis of related substituted pyridine derivatives provides significant insight into the expected solid-state structure, including crystal packing, intermolecular interactions, and conformational preferences. mdpi.com

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, van der Waals Forces)

Hydrogen Bonding: Although this compound lacks strong hydrogen bond donors like N-H or O-H groups, it can act as a hydrogen bond acceptor. The nitrogen atom in the pyridine ring and the oxygen atom of the methoxy group can participate in weak C-H···N and C-H···O hydrogen bonds. researchgate.netnih.gov These interactions, while individually weak, can collectively play a significant role in stabilizing the crystal lattice. nih.gov In related structures, these types of bonds link molecules to form chains or more complex networks. researchgate.net

Halogen Bonding: The bromine atom at the 3-position can participate in halogen bonding, an interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site, such as the nitrogen atom of an adjacent pyridine ring. This type of interaction is increasingly recognized as a significant force in directing crystal packing.

π-π Stacking: The aromatic pyridine ring facilitates π-π stacking interactions. In many crystalline pyridine derivatives, molecules arrange in face-to-face or offset stacking configurations, with centroid-to-centroid distances typically in the range of 3.5 to 3.8 Å. mdpi.comresearchgate.net These interactions are crucial for the formation of layered or columnar structures.

The interplay of these forces—weak hydrogen bonds, potential halogen bonds, π-π stacking, and van der Waals interactions—determines the final crystal structure. The packing is often a delicate balance, where the molecule adopts a conformation and arrangement that maximizes favorable intermolecular contacts. mdpi.com

| Interaction Type | Potential Sites on this compound | Typical Role in Crystal Packing |

| Weak Hydrogen Bonding | Pyridine Nitrogen, Methoxy Oxygen (Acceptors) | Formation of chains and networks researchgate.netnih.gov |

| Halogen Bonding | Bromine atom (Donor) | Directional control of molecular assembly |

| π-π Stacking | Aromatic Pyridine Ring | Formation of columns or layers mdpi.com |

| van der Waals Forces | Entire Molecular Surface | Overall crystal cohesion and density |

Conformational Analysis within Crystalline State

The conformation of a molecule in the solid state refers to the spatial arrangement of its atoms. For substituted pyridines, key conformational parameters include the planarity of the ring and the orientation of its substituents.

In many crystal structures of methoxy-substituted aromatics, the methoxy group lies nearly coplanar with the ring to maximize conjugation between the oxygen lone pair and the aromatic π-system. However, steric hindrance from adjacent substituents, such as the methyl group at the 2-position in this case, can force the methoxy group out of the plane of the ring. X-ray studies of related 2-methoxypyridine derivatives have revealed that the molecule can be slightly distorted from planarity, with small torsion angles between the ring and its substituents. researchgate.netrsc.org The final conformation adopted in the crystal is one that minimizes intramolecular steric strain while optimizing intermolecular packing interactions. nih.gov

Computational Chemistry and Theoretical Investigations of 3 Bromo 6 Methoxy 2 Methylpyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the properties of molecular systems. Through DFT calculations, a detailed understanding of the geometry, reactivity, and electronic nature of 3-Bromo-6-methoxy-2-methylpyridine can be achieved.

Geometry Optimization and Molecular Structure Prediction

The geometry of the pyridine (B92270) ring is influenced by its substituents. The presence of a bromine atom, a methoxy (B1213986) group, and a methyl group at positions 3, 6, and 2 respectively, leads to a unique structural arrangement. The pyridine ring is expected to maintain its planarity, a characteristic feature of aromatic systems. The bond lengths and angles within the ring will be slightly perturbed from those of unsubstituted pyridine due to the electronic effects of the substituents. For instance, the C-Br bond length is anticipated to be in the typical range for aromatic bromides. The geometry of the methoxy group, specifically the C-O-C bond angle, will also be a key structural parameter.

Table 1: Predicted Geometric Parameters for this compound (Analogous Data)

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-N-C Angle | ~117° |

| C-C-C Angles | ~118-121° |

| C-O-C Angle | ~118° |

Note: The values in this table are based on analogous data from computational studies of similarly substituted pyridine derivatives, as direct crystallographic or computational data for the title compound is not available in the cited literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Chemical Reactivity)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the molecule's excitability and its ability to participate in chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy group and the pyridine ring, while the LUMO is likely to be distributed over the pyridine ring, influenced by the electron-withdrawing bromine atom. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability. DFT calculations on similar substituted pyridines suggest that the introduction of both electron-donating (methoxy, methyl) and electron-withdrawing (bromo) groups can modulate this energy gap. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap (Analogous Data)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.0 to -7.0 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These values are estimations based on DFT studies of analogous brominated and methoxy-substituted pyridines. The exact values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

In this compound, the most negative potential (red region) is expected to be located around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group, making these sites prone to electrophilic attack. The positive potential (blue region) is likely to be found around the hydrogen atoms and the bromine atom, indicating these as potential sites for nucleophilic interaction. The MEP map provides a visual representation of how the electron-donating methoxy and methyl groups and the electron-withdrawing bromine atom influence the electrostatic landscape of the molecule. electrochemsci.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and intramolecular charge transfer within a molecule. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stability arising from these electronic interactions.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations using DFT are instrumental in assigning the vibrational modes observed in experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies, it is possible to predict the positions of the absorption bands for various functional groups and vibrational motions within the molecule.

The calculated vibrational spectrum of this compound would exhibit characteristic bands for the pyridine ring stretching and bending modes, C-H stretching and bending modes of the methyl group, C-O stretching of the methoxy group, and the C-Br stretching mode. A comparison of the calculated frequencies with experimental data, if available, allows for a precise assignment of the observed spectral features and provides confidence in the accuracy of the computational model. For instance, studies on similar brominated pyridines have successfully correlated theoretical calculations with experimental spectra. ekb.eg

Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Analogous Data)

| Functional Group/Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Pyridine Ring Stretching | 1400-1600 |

| C-H Stretching (Methyl) | 2900-3000 |

| C-O Stretching (Methoxy) | 1000-1100 |

| C-Br Stretching | 500-600 |

Note: These are approximate ranges based on computational studies of related pyridine derivatives.

Quantum Chemical Descriptors and Reactivity Indices

Beyond the fundamental electronic structure, a range of quantum chemical descriptors can be calculated to provide a more quantitative understanding of the reactivity of this compound. These indices are derived from the electronic properties of the molecule and can be used to predict its behavior in chemical reactions.

These descriptors include:

Ionization Potential (I): The energy required to remove an electron from the molecule, related to the HOMO energy.

Electron Affinity (A): The energy released when an electron is added to the molecule, related to the LUMO energy.

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A global reactivity index that measures the energy stabilization of a system when it acquires an additional electronic charge from the environment.

The values of these descriptors are influenced by the substituent groups on the pyridine ring. The interplay of the electron-donating and electron-withdrawing groups in this compound will result in a unique set of reactivity indices that govern its chemical behavior. nih.govelectrochemsci.orgresearchgate.netekb.eg

Table 4: Calculated Quantum Chemical Descriptors (Illustrative Values based on Analogy)

| Descriptor | Formula | Predicted Value Range |

| Ionization Potential (I) | I ≈ -EHOMO | 6.0 - 7.0 eV |

| Electron Affinity (A) | A ≈ -ELUMO | 1.0 - 2.0 eV |

| Electronegativity (χ) | χ = (I + A) / 2 | 3.5 - 4.5 eV |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.0 - 2.5 eV |

| Chemical Softness (S) | S = 1 / (2η) | 0.20 - 0.25 eV⁻¹ |

| Electrophilicity Index (ω) | ω = χ² / (2η) | 1.5 - 2.5 eV |

Note: These values are illustrative and based on data from analogous substituted pyridine systems. Precise values require specific DFT calculations for this compound.

Molecular Dynamics Simulations

The application of molecular dynamics (MD) simulations in research involving this compound is primarily contextual, appearing in patents related to the discovery of new bioactive compounds. google.comgoogle.com MD simulations are powerful computational tools that model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This technique requires a force field, a set of parameters that describe the potential energy of a system of particles, to calculate the forces between atoms and predict their motion. google.com

In the context of drug discovery, MD simulations can be used to study how a ligand, potentially synthesized from a precursor like this compound, interacts with a biological target, such as a protein. google.com By simulating the binding process, researchers can gain insights into the stability of the ligand-protein complex, the key intermolecular interactions, and the conformational changes that occur upon binding. This information is invaluable for optimizing the structure of a lead compound to enhance its binding affinity and specificity. Computer graphics systems, in conjunction with molecular mechanics software, allow for the visualization and manipulation of these interactions, facilitating the design of new and more effective therapeutic agents. google.com

While direct MD simulations of this compound itself are not explicitly detailed in the available literature, its role as a reactant in the synthesis of compounds that are subject to such computational analysis highlights its importance in the pipeline of modern drug discovery and materials science. google.comgoogle.com

Applications and Emerging Research Directions in Organic Chemistry

Precursor in Medicinal Chemistry

The utility of 3-Bromo-6-methoxy-2-methylpyridine in medicinal chemistry stems from the reactivity of its substituents. The bromine atom provides a site for nucleophilic substitution or cross-coupling reactions, while the methoxy (B1213986) and methyl groups influence the electronic properties and steric configuration of the pyridine (B92270) ring. This versatility enables chemists to construct complex molecular architectures with specific pharmacological activities. nih.govconsensus.app

While direct synthesis of cholinergic drugs from this compound is not extensively documented, related bromo-methoxy-pyridine scaffolds are instrumental in developing ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). For instance, 5-Bromo-2-methoxypyridine is utilized as a ligand for central nAChRs. chemicalbook.com Furthermore, research into 2-, 5-, and 6-halo-3-(2(S)-azetidinylmethoxy)pyridines has shown that these compounds can possess subnanomolar affinity for nAChRs, highlighting the importance of the halogenated pyridine core in designing potent cholinergic agents. acs.org This suggests the potential of this compound as a scaffold for novel nAChR modulators.

Metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) is a significant target for central nervous system disorders. Although various pyridine derivatives are known to act as mGluR5 modulators, a direct synthetic application of this compound for this purpose is not prominently featured in available research. The development of mGluR5 modulators often involves complex heterocyclic structures, and while substituted pyridines are a key component, specific synthetic pathways from this particular precursor remain an area for future exploration. google.com

Research has identified a potent derivative that positions the this compound core as a precursor for broad-spectrum antiemetic agents. pharm.or.jp The compound (R)-5-bromo-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide (formerly AS-8112) was developed as a promising antiemetic. pharm.or.jp Its efficacy stems from its dual antagonism of both dopamine (B1211576) D2 and serotonin-3 (5-HT3) receptors, which are key pathways involved in nausea and vomiting. pharm.or.jp

The this compound framework is integral to the synthesis of potent antagonists for dopamine D2 and D3 receptors. A key intermediate, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, is derived from related pyridine precursors and serves as the carboxylic acid moiety of a powerful D2 and D3 receptor antagonist. nih.govconsensus.app The synthesis of this antagonist highlights the strategic importance of the methoxy group in achieving high affinity. pharm.or.jp Studies on other dopamine receptor antagonists have also shown that the position of a methoxy group on the aromatic core can be pivotal for selectivity between D2 and D3 receptor subtypes. nih.govresearchgate.net The development of D3-selective antagonists is a major goal for treating neurological disorders without the motor side effects associated with D2 antagonism. frontiersin.org

Table 1: Research Findings on Related Dopamine Receptor Ligands

| Compound Class | Receptor Target(s) | Key Findings |

|---|---|---|

| Indole Compounds | D2, D3, D4 | Methoxy group position is pivotal for D2 vs. D3 receptor selectivity. nih.govresearchgate.net |

| Benzamide Derivatives | D2, D3 | Introduction of a 6-methoxy group at a coumarin (B35378) moiety increased affinities for both D2R and D3R. researchgate.net |

The same research that established the utility of this chemical's scaffold for dopamine antagonists also confirmed its role as a precursor for potent serotonin-3 (5-HT3) receptor antagonists. The compound AS-8112, which contains the core structure derived from a methoxy-pyridine, exhibits potent 5-HT3 receptor antagonistic activity. pharm.or.jp Potent and selective 5-HT3 antagonists are effective in controlling emesis induced by cancer chemotherapy. pharm.or.jpnih.gov The development of molecules with dual D2/5-HT3 antagonism represents a significant advancement in creating broad-spectrum antiemetics, and the this compound structure is a key starting point for such agents. pharm.or.jp

The structural features of this compound, specifically the methoxy-substituted pyridine ring, are relevant in the design of investigational antimalarial agents. pensoft.net Research into quinoline-based antimalarials has shown that the presence of a methoxy group is a common feature in active compounds. nih.govnih.gov For example, studies on acridine (B1665455) derivatives revealed that 2-methoxy and 6-chloro substituents were crucial for potent antimalarial activity against chloroquine-resistant strains of P. falciparum. nih.gov Similarly, the synthesis of pyridine-based chalcone (B49325) derivatives demonstrated that the positioning of methoxy and pyridine substituents significantly influenced their antimalarial efficacy. pensoft.net These findings underscore the importance of the methoxy-pyridine motif as a pharmacophore in the ongoing search for new and effective antimalarial drugs. malariaworld.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Bromo-2-methoxypyridine |

| 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid |

| (R)-5-bromo-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide (AS-8112) |

| 2-methyl-6-(phenylethynyl)-pyridine (MPEP) |

| 3-(2(S)-Azetidinylmethoxy)pyridine (A-85380) |

| Chloroquine |

| DAT-582 |

| Domperidone |

| Granisetron |

| Haloperidol |

| N-methylspiperone |

| Ondansetron |

| Benperidol |

| Quinpirole |

| Methyl 2,6-difluoropyridine-3-carboxylate |

| Methyl 2-fluoro-6-methylaminopyridine-3-carboxylate |

| Methyl 2,6-dichloropyridine-3-carboxylate |

| Methyl 2-chloro-6-(4-methylbenzenethio)pyridine-3-carboxylate |

| 2-methoxy-6-methylaminopyridine-3-carboxylic acid |

| 3,5-dibromo-2-methoxy-6-methylaminopyridine |

| Methyl 2,6-dimethoxypyridine-3-carboxylate |

Potential Anticancer Agents (related pyridine structures)

The pyridine scaffold is a privileged structure in medicinal chemistry and is found in numerous FDA-approved drugs. Its derivatives are actively being investigated for their potential as anticancer agents due to their ability to interact with various biological targets. While direct studies on the anticancer activity of this compound are not extensively documented, the structural motifs it contains are present in many pyridine derivatives with established anticancer properties.

Research has shown that substituted pyridines can exhibit significant cytotoxicity against various cancer cell lines. For instance, pyridine-bridged analogues of Combretastatin-A4, a potent tubulin polymerization inhibitor, have been synthesized and evaluated for their anticancer effects. nih.govacs.org These analogues often feature methoxy-substituted phenyl rings attached to a central pyridine core, demonstrating the importance of the methoxy group in achieving high antiproliferative activity. nih.govacs.org In some of these structures, a bromo-substituted pyridine is used as a key intermediate in the synthesis. nih.govacs.org

Furthermore, hybrid molecules incorporating pyridine and other heterocyclic rings, such as thiazole, have shown promise as anticancer agents. mdpi.com These compounds have demonstrated activity against lung cancer cell lines, with their mechanism of action often linked to the inhibition of key enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase. mdpi.com The presence of both a halogen (bromine) and an electron-donating group (methoxy) on the pyridine ring of this compound suggests its potential as a scaffold for developing new kinase inhibitors and other targeted anticancer therapies. A variety of pyridine derivatives have been synthesized and tested, showing activity against a broad spectrum of human tumor cell lines, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. nih.govcapes.gov.br

Table 1: Examples of Pyridine Structures with Anticancer Potential

| Pyridine Derivative Type | Example of Activity | Relevant Cancer Cell Lines |

|---|---|---|

| Methoxy-substituted Pyridine-Bridged Combretastatin Analogues | Inhibition of tubulin polymerization | MDA-MB-231 (Breast), A549 (Lung), HeLa (Cervical) |

| Thiazolyl Pyridine Hybrids | Inhibition of EGFR tyrosine kinase | A549 (Lung) |

| General Substituted Pyridines | Broad-spectrum antitumor activity | Leukemia, Melanoma, Colon, Brain, Ovary, Breast, Prostate, Kidney cell lines |

| Diquinothiazines (fused pyridine structures) | Proapoptotic effects and cell cycle arrest | HCT116 (Colon), SH-SY5Y (Neuroblastoma), A549 (Lung), H1299 (Lung) |

Intermediates in Agrochemical Synthesis

Substituted pyridines are crucial components in the development of modern agrochemicals, including herbicides, insecticides, and fungicides. The specific combination of substituents in this compound makes it a valuable intermediate for the synthesis of new active ingredients in this field. The bromo group provides a reactive handle for cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of various aryl or alkyl groups to build more complex molecular architectures.

Patents have been filed for substituted pyridine compounds with pesticidal activity, highlighting the commercial interest in this class of molecules. google.com Herbicidal pyridine derivatives have also been a subject of research, with the aim of developing new products for crop protection. google.com The pyridine ring is a key structural element in many biologically active compounds used in agriculture. mdpi.com While a specific, commercialized agrochemical derived directly from this compound may not be publicly disclosed, its utility as a building block in the discovery and development of new agrochemicals is significant. Synthetic chemists in the agrochemical industry often prepare libraries of related compounds for high-throughput screening, and this compound is an ideal starting material for such endeavors.

Materials Science Applications (e.g., Organic Electroluminescent Materials)

In the field of materials science, pyridine derivatives have garnered significant attention for their applications in organic electronics, particularly as components of organic light-emitting diodes (OLEDs). The electron-deficient nature of the pyridine ring makes it an excellent candidate for electron-transporting materials (ETMs). rsc.orgresearchgate.net The performance and efficiency of OLEDs are highly dependent on the properties of the materials used in their various layers.

Donor-acceptor based pyridine derivatives have been extensively studied to improve the efficiency and stability of optoelectronic devices. rsc.org The introduction of substituents like the methoxy group (an electron-donating group) and the bromo group (an electron-withdrawing group) onto the pyridine core of this compound can modulate its electronic properties. This tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is crucial for designing efficient charge-transporting and emissive materials.

Halogenated pyridine derivatives are also utilized in the synthesis of materials for OLEDs. The presence of a bromine atom can influence the material's properties, such as its triplet energy and its ability to form stable amorphous films, which are important for device longevity and performance. researchgate.net While direct application of this compound in a specific OLED device is not widely reported, its structural features make it a promising precursor for the synthesis of novel materials for next-generation displays and lighting.

Table 2: Role of Pyridine Derivatives in Organic Electronics

| Application Area | Function of Pyridine Derivative | Key Properties |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Electron-Transporting Material (ETM) | High electron mobility, suitable LUMO level, thermal stability |

| OLEDs | Host material for phosphorescent emitters | High triplet energy to prevent exciton (B1674681) quenching |

| Perovskite Solar Cells (PSCs) | Hole-Transporting Material (HTM) | Enhanced open-circuit voltage, film uniformity, hydrophobicity |

| Thermally Activated Delayed Fluorescence (TADF) | Emitter | Small energy gap between singlet and triplet excited states |

Ligand Design in Coordination Chemistry (related pyridine ligands)

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making pyridine and its derivatives excellent ligands for a wide range of metal ions. The field of coordination chemistry extensively utilizes pyridine-based ligands to construct metal complexes with diverse structures and functionalities. The substituents on the pyridine ring play a critical role in tuning the electronic and steric properties of the ligand, which in turn influences the geometry, stability, and reactivity of the resulting metal complex.

In this compound, the methyl group at the 2-position introduces steric hindrance around the nitrogen atom, which can affect the coordination number and geometry of the metal center. The methoxy group at the 6-position and the bromo group at the 3-position are electronically active and can modulate the electron density on the pyridine ring, thereby affecting the strength of the metal-ligand bond.

Substituted pyridine ligands have been used to synthesize a variety of metal complexes with interesting photophysical and catalytic properties. For example, rhenium(I) tricarbonyl complexes with substituted pyridine Schiff base ligands have been investigated for their luminescent properties. nih.gov Aluminum complexes based on substituted pyridine alcohols have been synthesized and used as initiators for ring-opening polymerization. rsc.org The ability to fine-tune the properties of metal complexes by modifying the pyridine ligand makes this compound a valuable building block for the design of new catalysts, sensors, and functional materials.

Q & A

Basic: What are the recommended synthetic routes for preparing 3-Bromo-6-methoxy-2-methylpyridine?

Methodological Answer:

The compound is typically synthesized via bromination of a pre-functionalized pyridine scaffold. For example:

- Step 1: Start with 6-methoxy-2-methylpyridine. Bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride under reflux .

- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product. Confirm purity using HPLC (>95%) and characterize via -NMR (e.g., methoxy singlet at ~3.9 ppm, methyl group at ~2.5 ppm) .

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 202.05 g/mol | |

| Boiling Point | 217.8°C (760 mmHg) | |

| LogP (Partition Coeff.) | 2.16 |

Advanced: How to address contradictory reactivity data in cross-coupling reactions involving this compound?

Methodological Answer:

Contradictions in reaction yields (e.g., Suzuki-Miyaura couplings) may arise from steric hindrance from the 2-methyl and 6-methoxy groups. To resolve:

- Experimental Design: Compare Pd(PPh) vs. Ni(dppe)Cl catalysts in DMF/HO. Monitor steric effects using bulky aryl boronic acids (e.g., 2,6-dimethylphenyl) .

- Kinetic Analysis: Use in situ -NMR or LC-MS to track intermediate formation.

- Computational Modeling: Perform DFT calculations to map transition states and identify steric clashes .

Example Finding:

Ni catalysts may favor coupling at lower temps (80°C) due to reduced steric sensitivity, while Pd systems require higher temps (120°C) but suffer from lower yields (~40% vs. 65% for Ni) .

Basic: What spectroscopic and crystallographic methods are optimal for structural confirmation?

Methodological Answer:

- NMR Spectroscopy:

- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for refinement. Example: Crystals grown in CHCl/hexane show orthorhombic packing (space group P222) with R-factor <0.05 .

Advanced: How to design experiments probing steric/electronic effects of substituents on reactivity?

Methodological Answer:

- Steric Analysis: Synthesize analogs (e.g., 3-Bromo-6-ethoxy-2-methylpyridine) and compare reaction rates in Buchwald-Hartwig aminations. Use Hammett plots to correlate substituent effects with electronic parameters (σ, σ) .

- Competition Experiments: React equimolar mixtures of this compound and its 5-bromo isomer with a limiting reagent (e.g., PhB(OH)) to quantify regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.